trans-2-(Dimethylamino)cyclobutyl methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
KGABGPOKOTZYBM-NKWVEPMBSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1CO |
Canonical SMILES |
CN(C)C1CCC1CO |
Origin of Product |
United States |
Significance of Cyclobutyl and Dimethylamine Scaffolds in Synthetic Chemistry
The structural foundation of trans-2-(Dimethylamino)cyclobutyl methanol (B129727) is built upon two critical components: a cyclobutyl ring and a dimethylamine (B145610) group. The integration of these scaffolds into a single molecule is a deliberate choice by synthetic chemists, leveraging the distinct and valuable properties of each.
The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly recognized for its utility in medicinal chemistry and drug design. nih.govnih.gov Its unique, puckered three-dimensional structure offers a way to move beyond the flat, two-dimensional structures of many aromatic compounds, a concept often referred to as "escaping from flatland". acs.org This sp³-rich structure can provide a better spatial arrangement to complement target proteins, potentially leading to stronger binding affinities. nih.gov Furthermore, incorporating a cyclobutane ring can conformationally restrict a molecule, reducing the entropic penalty upon binding to a biological target. nih.gov This motif is found in a variety of bioactive small molecules and natural products, highlighting its importance as a privileged scaffold in drug discovery. researchgate.net
The dimethylamine group is a fundamental secondary amine that serves as a crucial building block for a multitude of industrially and pharmaceutically significant compounds. wikipedia.org It is a precursor in the synthesis of solvents like dimethylformamide (DMF) and dimethylacetamide, as well as surfactants, rubber vulcanization accelerators, and various agrichemicals. chemcess.com In the context of medicinal chemistry, the dimethylamine moiety is incorporated into numerous pharmaceuticals. wikipedia.org Its basicity and nucleophilicity make it a versatile functional group for chemical transformations, allowing for the construction of more complex molecular architectures. chemcess.commanavchem.com
| Chemical Entity | Formula | Molecular Weight ( g/mol ) | CAS Number | IUPAC Name |
| trans-2-(Dimethylamino)cyclobutyl methanol | C₇H₁₅NO | 129.20 | 1932393-42-4 | ((1r,2r)-2-(dimethylamino)cyclobutyl)methanol achemblock.com |
Overview of Chirality and Isomerism in Cyclobutyl Systems
Cycloalkanes, including cyclobutane (B1203170), can exhibit a form of stereoisomerism known as cis-trans isomerism. libretexts.org Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. utexas.edu In substituted cyclobutane rings, substituents can be located on the same side (cis) or on opposite sides (trans) of the plane of the ring. youtube.com
This geometric constraint on rotation around the ring's carbon-carbon bonds means that cis and trans isomers are distinct, separable compounds. youtube.com The "trans" designation in trans-2-(Dimethylamino)cyclobutyl methanol (B129727) specifically indicates that the dimethylamino group and the methanol (hydroxymethyl) group are positioned on opposite faces of the cyclobutane ring. libretexts.org
The presence of two different substituent groups on the cyclobutane ring at positions 1 and 2 also introduces the concept of chirality. The carbon atoms to which these groups are attached are stereogenic centers. For a 1,2-disubstituted cyclobutane, the trans isomer exists as a pair of enantiomers (non-superimposable mirror images), making it a chiral molecule. The cis isomer, in contrast, often possesses a plane of symmetry, rendering it an achiral meso compound. stackexchange.com Therefore, the "trans" isomer of 2-(dimethylamino)cyclobutyl methanol is inherently a racemic mixture of its two enantiomers unless a specific chiral synthesis is employed.
| Isomer Type | Definition | Example in Cyclobutane Systems |
| Constitutional Isomers | Same molecular formula, different connectivity. | Butane and Isobutane utexas.edu |
| Stereoisomers | Same molecular formula and connectivity, different spatial arrangement of atoms. | cis- and trans-1,2-dimethylcyclobutane (B12766322) |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | The two mirror-image forms of trans-1,2-dimethylcyclobutane |
| Diastereomers | Stereoisomers that are not mirror images. | cis-1,2-dimethylcyclobutane and trans-1,2-dimethylcyclobutane utexas.edu |
Research Landscape of Complex Aminocycloalkanol Derivatives
Retrosynthetic Analysis of the trans-2-(Dimethylamino)cyclobutyl methanol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govgoogle.com This process involves a series of "disconnections," which are the reverse of known chemical reactions.
Strategic Disconnections and Synthons for Cyclobutyl Ring Formation
The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the 1,2-disubstituted cyclobutane (B1203170) ring. A key retrosynthetic disconnection is the C1-C2 bond of the cyclobutane ring, which can be formed through a [2+2] cycloaddition reaction. nih.govmdpi.com This approach simplifies the target molecule into two alkene precursors.
Another strategic disconnection involves the bond between a substituent and the ring, which can lead to a functionalized cyclobutane intermediate. For instance, disconnection of the C-N bond of the dimethylamino group suggests a precursor such as a trans-2-aminocyclobutyl methanol, which could be subsequently dimethylated. Further disconnection of the C-C bond of the hydroxymethyl group could lead to a trans-2-(dimethylamino)cyclobutane-1-carboxylic acid derivative.
The synthons, or idealized fragments resulting from these disconnections, and their corresponding real-world reagents are crucial for planning the synthesis.
| Target Molecule Fragment | Synthon | Synthetic Equivalent (Reagent) |
| Dimethylamino group | (CH₃)₂N⁻ | Dimethylamine (B145610) or a protected amine |
| Hydroxymethyl group | ⁻CH₂OH | Formaldehyde (B43269) or a protected equivalent |
| trans-1,2-disubstituted cyclobutane | Cyclobutene (B1205218) + substituents | Various alkenes for [2+2] cycloaddition |
Functional Group Interconversions (FGI) in Retrosynthetic Pathways
Functional group interconversions (FGI) are essential for manipulating functional groups to facilitate desired reactions or to arrive at the final target functionality. organic-chemistry.org In the retrosynthesis of this compound, several FGI steps can be envisioned.
For example, the hydroxymethyl group can be retrosynthetically derived from a carboxylic acid or an ester via reduction. The dimethylamino group can be obtained from a primary amine through reductive amination or Eschweiler-Clarke methylation. A primary amine itself can be introduced from an azide (B81097) or a nitro group. These FGIs provide flexibility in the choice of synthetic precursors.
A plausible retrosynthetic pathway could start with the target molecule and proceed as follows:
This compound can be disconnected to trans-2-(dimethylamino)cyclobutane-1-carboxylic acid via FGI (reduction of a carboxylic acid).
trans-2-(dimethylamino)cyclobutane-1-carboxylic acid can be disconnected to trans-2-aminocyclobutane-1-carboxylic acid via FGI (methylation of an amine).
trans-2-aminocyclobutane-1-carboxylic acid , a key chiral building block, can be disconnected into simpler acyclic precursors through various cyclobutane-forming strategies.
Convergent versus Linear Synthesis Design Considerations
For the synthesis of this compound, a convergent approach could involve the separate synthesis of a functionalized cyclobutane precursor and a side-chain fragment, followed by their coupling. However, given the small size of the target molecule, a well-planned linear sequence starting from a suitable cyclobutane or a precursor that can be cyclized might also be efficient. The stereochemical control required for the trans configuration is a critical factor that may favor a linear approach where stereochemistry is set early and carried through subsequent steps.
Direct Synthesis Approaches to the trans-Cyclobutyl Methanol Framework
Directly constructing the substituted cyclobutane ring with the desired stereochemistry is a primary goal in the synthesis of this compound.
Cyclobutane Ring Construction Methodologies
The formation of the cyclobutane ring is often the most challenging step. Several methods have been developed for this purpose. The most common is the [2+2] photocycloaddition of two olefins. nih.gov This method can provide access to a variety of substituted cyclobutanes, although controlling the regioselectivity and stereoselectivity can be challenging. The stereochemical outcome of the cycloaddition is often dependent on the nature of the reactants and the reaction conditions. For the synthesis of trans-1,2-disubstituted cyclobutanes, the choice of alkene precursors and the photochemical conditions are critical. nih.gov
Alternative methods include the cyclization of 1,4-dihalides or other suitably functionalized linear precursors, and transition-metal-catalyzed reactions.
Ring Enlargement Reactions to Form Cyclobutyl Systems (e.g., from cyclopropyl (B3062369) precursors)
Ring enlargement reactions provide an alternative and powerful strategy for the synthesis of cyclobutane rings, often with good stereocontrol. A common approach involves the rearrangement of cyclopropylcarbinyl systems. For instance, the treatment of a cyclopropylcarbinyl alcohol or a derivative with acid or a Lewis acid can induce a ring expansion to a cyclobutanol (B46151). The stereochemistry of the starting cyclopropyl precursor can influence the stereochemical outcome in the resulting cyclobutane.
A potential application of this methodology to the synthesis of the target molecule could involve the ring expansion of a suitably substituted cyclopropylmethanol (B32771) derivative. For example, a 1-(aminomethyl)cyclopropylmethanol could undergo a Tiffeneau-Demjanov-type rearrangement to yield a 2-aminocyclobutanone, which could then be further elaborated to the target molecule. The stereoselectivity of such rearrangements is often high but depends on the specific substrate and reaction conditions.
| Precursor Type | Reaction Condition | Product Type | Stereochemical Considerations |
| Cyclopropylcarbinyl amine | Diazotization (e.g., with NaNO₂, HCl) | Cyclobutanol/Cyclobutanone | Often proceeds with high stereoselectivity |
| 1-Vinylcyclopropanol | Acid-catalyzed rearrangement | Cyclobutanone | Rearrangement can be stereospecific |
| Cyclopropyl silyl (B83357) ether | Lewis acid treatment | Cyclobutanone | Stereochemistry of silyl ether can direct the rearrangement |
Cycloaddition Reactions for Cyclobutane Formation
The construction of the cyclobutane ring is most prominently achieved through [2+2] cycloaddition reactions. nih.gov This class of reactions involves the combination of two components with π-systems, such as two alkene units, to form the four-membered ring. libretexts.org While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical and metal-catalyzed variants provide effective routes to cyclobutane derivatives. organic-chemistry.orglibretexts.org
Visible-light photocatalysis has emerged as a powerful tool for mediating [2+2] cycloadditions under mild conditions. nih.gov For instance, the heterodimerization of dissimilar acyclic enones can be accomplished using a ruthenium(II) photocatalyst, yielding unsymmetrical tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org Another strategy involves the [2π + 2σ] cycloaddition between alkenes and highly strained bicyclo[1.1.0]butanes, driven by strain-release, to afford functionalized cyclobutanes. nih.govrsc.org These methods are foundational for creating the initial cyclobutane skeleton, which can then be further functionalized to introduce the required amino and hydroxymethyl groups.
A notable approach is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, which provides direct access to cyclobutane α-amino acid derivatives. acs.org This highlights how functional groups relevant to the target molecule can be incorporated during the ring-forming step.
Table 1: Examples of Catalytic Systems for [2+2] Cycloaddition
| Catalyst System | Reactant Types | Reaction Type | Reference |
|---|---|---|---|
| Cobalt(I) Complex | Alkynes and Alkenyl Derivatives | Enantioselective [2+2] Cycloaddition | nih.gov |
| [Ir(dFCF3ppy)2(dtbpy)]PF6 | Dehydroamino Acids and Olefins | Photocatalyzed [2+2] Cycloaddition | acs.org |
| Ru(bipy)3Cl2 | Aryl Enones | Visible Light Photocatalyzed [2+2] Cycloaddition | organic-chemistry.org |
| Chiral Phosphoric Acid | N,O-Acetals and Olefins | Enantioselective Photocycloaddition | organic-chemistry.org |
Introduction of the Hydroxymethyl Moiety
Once the substituted cyclobutane ring is formed, the next critical step is the introduction of the hydroxymethyl (-CH2OH) group. This is typically achieved by modifying a precursor functional group, such as a carbonyl or carboxylic acid, that is already present on the cyclobutane scaffold.
A common and effective strategy for installing the hydroxymethyl group is the stereoselective reduction of a corresponding carbonyl precursor, such as a cyclobutanecarboxylic acid or its ester derivative. The reduction of substituted cyclobutanones to their corresponding cyclobutanols is a key transformation that often shows high selectivity. vub.ac.be
Experimental and computational studies have demonstrated that the hydride reduction of 3-substituted cyclobutanones consistently yields the cis-alcohol as the major product. vub.ac.be This stereochemical outcome is largely governed by torsional strain, which favors the anti-facial approach of the hydride reagent, consistent with the Felkin-Anh model. vub.ac.be Factors such as lower reaction temperatures and decreased solvent polarity can further enhance this selectivity. vub.ac.be While this provides a route to cis-1,3-disubstituted cyclobutanols, similar principles of stereocontrol are applicable to the reduction of 1,2-disubstituted systems. For instance, the stereoselective reduction of a cyclobutyl ketone with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) has been used to generate a specific (15S)-epimer in the synthesis of epothilone (B1246373) analogues, demonstrating precise control over the newly formed hydroxyl stereocenter. cornellpharmacology.org The choice of reducing agent and reaction conditions is therefore paramount in directing the stereochemical outcome of the reduction.
An alternative to the direct reduction of a carboxylic acid is the use of homologation strategies, which extend the carbon chain by a single atom. The classic Arndt-Eistert homologation has historically been used for the one-carbon homologation of carboxylic acids, but it involves hazardous diazomethane. uva.nl
Modern approaches offer safer and more versatile alternatives. A recently developed method utilizes a photoredox-catalyzed reaction of unmodified carboxylic acids with nitroethylene, allowing for an iterative one-carbon homologation under mild, visible-light-induced conditions. nih.gov Another innovative technique involves a deoxygenative cross-electrophile coupling that pairs carboxylic acid-derived redox-active esters with aldehyde sulfonyl hydrazones, using Eosin Y as an organophotocatalyst. uva.nl A further method describes a dual acridine/decatungstate photocatalytic system for the decarboxylative radical addition to a tosylhydrazone derived from ethyl glyoxylate, which ultimately yields the homologated carboxylic ester. rsc.org These methods can convert a precursor like cyclobutanecarboxylic acid into a cyclobutylacetic acid derivative, which can then be reduced to the corresponding 2-(cyclobutyl)ethanol moiety, effectively introducing the hydroxymethyl group separated by a methylene (B1212753) unit.
Stereoselective Synthesis of the trans-Configuration
Achieving the desired trans relationship between the dimethylamino and hydroxymethyl substituents is a critical stereochemical challenge. This can be addressed either by controlling the diastereoselectivity during the formation of the cyclobutane ring or by employing enantioselective methods that establish the absolute and relative stereochemistry simultaneously.
Controlling the stereochemistry during the initial ring formation is an efficient strategy for obtaining the desired trans isomer. The diastereoselectivity of cycloaddition reactions can often be influenced by the nature of the reactants and catalysts. For example, the functionalization of bicyclo[1.1.0]butanes (BCBs) through cycloaddition with reagents like triazolinedione provides access to multi-substituted cyclobutanes containing cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org
Michael addition reactions onto cyclobutene precursors also offer a powerful route for diastereoselective synthesis. The addition of N-nucleophiles to bromocyclobutanes or the sulfa-Michael addition of thiols to cyclobutene derivatives can proceed with high diastereoselectivity (>95:5 dr) to form trans-disubstituted cyclobutanes. rsc.orgresearchgate.net In a similar vein, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes can yield 1,1,3-functionalized cyclobutanes as single diastereoisomers. researchgate.net These examples show that by choosing the appropriate starting materials and reaction conditions, it is possible to direct the formation of the cyclobutane ring to favor the trans configuration.
Table 2: Methods for Diastereoselective Cyclobutane Synthesis
| Method | Precursors | Product Configuration | Reference |
|---|---|---|---|
| Sulfa-Michael Addition | Cyclobutene esters/amides and thiols | trans-1,2-disubstituted | rsc.org |
| N-Nucleophile Addition | Bromocyclobutanes and N-heterocycles | trans-1,2-disubstituted | researchgate.net |
| Rh(III)-Catalyzed Reaction | 2-aryl quinazolinones and alkylidenecyclopropanes | Substituted cyclobutanes | nih.gov |
| Cu(I)-Catalyzed Hydrophosphination | Acyl bicyclobutanes and diphenyl phosphine | 1,1,3-trisubstituted | researchgate.net |
For the synthesis of a single enantiomer of this compound, enantioselective methods are required. These strategies utilize chiral catalysts or auxiliaries to induce chirality during the synthesis, providing access to enantiomerically enriched products. nih.gov
Catalytic enantioselective [2+2] cycloadditions are at the forefront of this field. researchgate.net For instance, cobalt catalysts with chiral ligands have been shown to mediate the [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives, producing over 50 different cyclobutenes with high enantioselectivities (86–97% ee). nih.gov These chiral cyclobutene intermediates are versatile precursors for highly functionalized cyclobutanes. nih.gov
Another powerful approach involves organocatalysis. The sulfa-Michael addition to cyclobutenes, when catalyzed by a chiral cinchona-based squaramide, can produce thio-substituted cyclobutanes with excellent enantioselectivity (up to 99.7:0.3 er). rsc.orgrsc.org The resulting enantiopure thioether can then be further manipulated. Similarly, the enantioselective synthesis of cyclobutanes can be achieved through a sequential process involving the rhodium-catalyzed formation of an enantiomerically enriched bicyclobutane, followed by a copper-catalyzed homoconjugate addition, yielding densely functionalized cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov These methods demonstrate the capacity of modern asymmetric catalysis to construct complex, stereodefined cyclobutane structures.
Enantioselective Approaches for Chiral Induction
Incorporation and Manipulation of the Dimethylamino Group
Once the cyclobutane core with the correct stereochemistry is established, the focus shifts to the introduction and final elaboration of the dimethylamino functionality.
Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. jocpr.com It is the premier strategy for introducing the primary amino group onto the cyclobutane ring, which can then be further alkylated. The process typically involves reacting a ketone, such as a protected 2-oxocyclobutyl methanol, with an amine source like ammonia (B1221849) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
Table 3: Common Reagents for Reductive Amination
| Carbonyl Source | Amine Source | Reducing Agent | Key Advantage |
|---|---|---|---|
| Ketone / Aldehyde | Ammonia / Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ion over carbonyl. masterorganicchemistry.com |
| Ketone / Aldehyde | Ammonia / Primary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Effective, non-cyanide alternative. masterorganicchemistry.com |
After the primary amino group (-NH₂) is installed, it must be converted to the tertiary dimethylamino group (-N(CH₃)₂). While direct alkylation with methyl halides is possible, it is notoriously difficult to control and often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled and efficient method is to employ a second, sequential reductive amination. The primary amine is reacted with formaldehyde (methanal), an aldehyde, to form an intermediate imine (or methyleniminium ion). This imine is then reduced in situ, using a reagent like NaBH₃CN or NaBH(OAc)₃, to yield the monomethylated secondary amine. masterorganicchemistry.com The process can be repeated a second time with another equivalent of formaldehyde and reducing agent to add the second methyl group, cleanly affording the desired tertiary dimethylamino compound. masterorganicchemistry.comnih.gov
Alternative "green" alkylating agents such as dimethyl carbonate (DMC) have also been developed, which react with amines over heterogeneous catalysts to produce N-methylated products with methanol and CO₂ as the only byproducts. nih.gov
The dimethylamine group, once formed, is not necessarily an endpoint. It can serve as a handle for further functional group transformations to create diverse analogues. While stable, tertiary amines can undergo specific reactions to alter their structure and properties.
One common transformation is oxidation to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly different physical properties, including increased polarity and water solubility.
Another fundamental reaction of tertiary amines is quaternization. Reaction with an alkyl halide (e.g., methyl iodide) will convert the dimethylamino group into a quaternary ammonium salt. This transformation introduces a permanent positive charge onto the nitrogen atom, which can be useful for modulating the molecule's biological activity or physical characteristics. These manipulations allow for the fine-tuning of the molecule's properties and the generation of a library of related compounds for further investigation.
Synthesis of Structurally Related trans-Cyclobutyl Methanol Derivatives
The synthesis of structurally related analogues of this compound is a significant area of research, driven by the need to explore structure-activity relationships and develop novel compounds with tailored properties. These synthetic efforts are primarily focused on modifications of the cyclobutane core, including the introduction of diverse amine functionalities, the fusion of heterocyclic rings, and the incorporation of unsaturation.
Cyclobutyl Amine Derivatives
The synthesis of cyclobutyl amine derivatives is a cornerstone for accessing analogues of this compound. Various methodologies have been developed to construct the cyclobutane ring and introduce amino groups with specific stereochemistry.
One notable approach involves a Lewis acid-catalyzed divergent synthesis that utilizes bicyclo[1.1.0]butane (BCB) ketones and esters as starting materials. The reaction of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, proceeds via a stepwise (2+2+3) cycloaddition to yield 2,4-diazabicyclo[4.1.1]octanes. Subsequent acidic treatment of these intermediates efficiently cleaves the aminal moiety, providing access to medicinally relevant cis-cyclobutyl diamines. In contrast, the reaction of BCB esters with triazinanes under In(OTf)₃ catalysis leads to the formation of biscyclobutenyl amines.
Another strategy, termed strain-release amination, offers an efficient route to cyclobutyl amines by exploiting the inherent strain in cyclic derivatives. nih.gov This method involves the reaction of these strained ring systems with nucleophiles such as turboamide (R₂NMgCl·LiCl), resulting in the formation of various substituted cyclobutylamine (B51885) derivatives. nih.gov The versatility of this approach allows for the introduction of a wide range of amine substituents.
Photochemical methods also provide a viable pathway to cyclobutylamine compounds. Continuous photochemical reaction of an imine compound with an olefin compound in the presence of a suitable photosensitizer can lead to the formation of the desired cyclobutane ring system. rsc.org This method holds promise for large-scale synthesis due to the continuous nature of the process. rsc.org The reaction is typically carried out in solvents like dichloromethane, acetonitrile, or toluene. rsc.org
Furthermore, substituted 2-aminocyclobutanone derivatives can be prepared by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various weakly nucleophilic nitrogen derivatives, such as carbamates, amides, and sulfonamides, under acidic conditions. acs.org This method provides access to key intermediates that can be further elaborated to a variety of cyclobutyl amine analogues.
A library synthesis approach has been employed to generate a diverse collection of cyclobutanol derivatives. nih.gov This strategy often involves a key [2+2] cycloaddition reaction to form the cyclobutane ring, followed by diversification at multiple points in the synthetic sequence. nih.gov Despite these advances, 1,2-disubstituted cyclobutanes remain less common in chemical space compared to their 1,3-disubstituted counterparts. nih.gov
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Bicyclo[1.1.0]butane ketones | Triazinanes, B(C₆F₅)₃, then acid | cis-Cyclobutyl diamines | |
| Bicyclo[1.1.0]butane esters | Triazinanes, In(OTf)₃ | Biscyclobutenyl amines | |
| Strained cyclic derivatives | R₂NMgCl·LiCl (turboamide) | Substituted cyclobutylamines | nih.gov |
| Imine and olefin compounds | Photosensitizer, light | Cyclobutylamine compounds | rsc.org |
| 1,2-Bis(trimethylsilyloxy)cyclobutene | Nitrogen nucleophiles, acid | Substituted 2-aminocyclobutanones | acs.org |
| Ethenesulfonyl fluoride (B91410) and tert-butyl vinyl ether | Hyperbaric [2+2] cycloaddition | 1,2-Disubstituted cyclobutanes | nih.gov |
Heterocyclic-Fused Cyclobutyl Alcohols
The fusion of heterocyclic rings to the cyclobutane framework represents a significant structural modification that can profoundly influence the biological and physical properties of the resulting molecules. The synthesis of such systems often involves the construction of the heterocyclic ring onto a pre-existing cyclobutane core or the formation of both rings in a concerted or sequential manner.
One approach to heterocyclic-fused systems is the synthesis of cyclobuta[b]quinoxalines . rsc.org While specific details on the synthesis of alcohol-substituted derivatives were not extensively described in the provided context, the general synthetic strategies for this class of compounds can likely be adapted to include a hydroxyl group on the cyclobutane ring.
The synthesis of thiazole-fused bisnoralcohol derivatives has been reported, which involves the reaction of an epoxy-ketone derivative with various thiourea (B124793) derivatives in acetic acid. acs.org This reaction proceeds to form the fused thiazole (B1198619) ring system. acs.org Although this example does not start with a cyclobutane ring, the methodology could potentially be applied to cyclobutane-containing epoxides to generate thiazole-fused cyclobutyl alcohols.
Pyrazolo[3,4-b]pyridines are another class of heterocyclic systems that can be fused to carbocyclic rings. Their synthesis can be achieved through various routes, including the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov Microwave-assisted cycloaddition of pyrazolylimines with nitroalkenes has also been shown to be an effective method for constructing the pyrazolo[3,4-b]pyridine core. researchgate.net Adapting these methods to cyclobutane-containing starting materials would provide a pathway to pyrazolo-fused cyclobutyl derivatives.
Multicomponent reactions offer an efficient means to construct complex fused heterocyclic systems. For instance, the synthesis of cycloalca[b]pyridines has been achieved through multicomponent condensation reactions. researchgate.net These strategies allow for the rapid assembly of molecular complexity and could be envisioned for the synthesis of cyclobuta[b]pyridine scaffolds bearing a hydroxyl group.
| Heterocyclic System | Synthetic Approach | Key Intermediates/Reactants | Reference |
| Cyclobuta[b]quinoxalines | General synthesis of the fused system | Not specified in context | rsc.org |
| Thiazole-fused alcohols | Reaction of epoxy-ketone with thiourea derivatives | Epoxy-ketone, thiourea derivatives | acs.org |
| Pyrazolo[3,4-b]pyridines | Reaction of 5-aminopyrazoles with dicarbonyls/enones | 5-Aminopyrazoles, 1,3-dicarbonyls, α,β-unsaturated ketones | nih.gov |
| Pyrazolo[3,4-b]pyridines | Microwave-assisted cycloaddition | Pyrazolylimines, nitroalkenes | researchgate.net |
| Cycloalca[b]pyridines | Multicomponent condensation | Not specified in context | researchgate.net |
Unsaturated Cyclobutyl Methanol Analogues
The introduction of unsaturation into the cyclobutane ring of cyclobutyl methanol analogues can significantly alter the molecule's conformation and electronic properties. Synthetic methods to achieve this often involve elimination reactions or the use of unsaturated starting materials in cycloaddition reactions.
A direct method for synthesizing unsaturated cyclobutane derivatives is through photoinduced electron transfer. nih.gov This approach has been used to synthesize cyclobutane lignans (B1203133) with a trans stereochemistry via the homodimerization of β-substituted styrenes. nih.gov The inclusion of an aromatic electron relay is crucial to minimize competing cycloreversion. nih.gov This methodology provides a pathway to cyclobutanes with exocyclic double bonds or unsaturation within the ring, which can then be converted to the corresponding methanol derivatives.
The synthesis of biscyclobutenyl amines, as mentioned previously, is achieved through the reaction of bicyclo[1.1.0]butane esters with triazinanes, catalyzed by In(OTf)₃. These unsaturated diamine structures could serve as precursors for the synthesis of unsaturated cyclobutyl methanol analogues through functional group transformations.
While not directly focused on cyclobutyl structures, general methods for preparing unsaturated alcohols, such as the condensation of an alkene with formaldehyde in the presence of a zeolitic material catalyst, provide insight into potential synthetic strategies. google.com Such approaches could potentially be adapted for the synthesis of unsaturated cyclobutyl methanol derivatives.
| Synthetic Strategy | Description | Precursor/Key Feature | Reference |
| Photoinduced Electron Transfer | Homodimerization of β-substituted styrenes to form a trans-cyclobutane ring. | β-Substituted styrenes, aromatic electron relay | nih.gov |
| Lewis Acid-Catalyzed Reaction | Reaction of bicyclo[1.1.0]butane esters with triazinanes. | Bicyclo[1.1.0]butane esters, In(OTf)₃ | |
| Alkene-Formaldehyde Condensation | General method for preparing unsaturated alcohols. | Alkene, formaldehyde, zeolitic catalyst | google.com |
Computational and Spectroscopic Investigations for Structural and Mechanistic Elucidation
Application of Computational Chemistry
Computational methods offer deep insights into the molecular properties of trans-2-(Dimethylamino)cyclobutyl methanol (B129727) at an atomic level, complementing experimental data.
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. For trans-2-(Dimethylamino)cyclobutyl methanol, DFT calculations are instrumental in:
Structural Optimization: Determining the most stable (lowest energy) conformation of the molecule. This involves optimizing bond lengths, bond angles, and dihedral angles. The puckered nature of the cyclobutane (B1203170) ring and the relative orientation of the dimethylamino and methanol substituents are key parameters in this optimization.
Energetics: Calculating the relative energies of different possible conformers and transition states for conformational changes. This helps in understanding the flexibility of the molecule and the energy barriers between different shapes it can adopt.
Table 1: Illustrative DFT-Calculated Energetic Profile of Cyclobutane Conformers (Note: This table is illustrative of the type of data obtained from DFT calculations on cyclobutane systems, as specific data for the title compound is not publicly available.)
| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) |
| Puckered | 0.00 | ~25-35 |
| Planar (Transition State) | 1.4 - 1.6 | 0 |
These calculations can predict whether the trans orientation of the substituents favors a specific puckered conformation of the cyclobutane ring to minimize steric strain.
Molecular Dynamics Simulations
While DFT provides static pictures of molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. MD simulations can model:
Conformational Sampling: Exploring the full range of conformations accessible to the molecule at a given temperature. This is particularly important for understanding the flexibility of the cyclobutane ring and the rotation of the substituent groups.
Solvent Effects: Simulating the molecule in a solvent to understand how interactions with solvent molecules influence its conformation and dynamics.
A study on the related compound {(1S,2S)-2-[(Dimethylamino)methyl]cyclopropyl}methanol highlights the utility of MD, with available topology files for such simulations. uq.edu.au This indicates that similar computational approaches are actively used for related chiral amino alcohols.
Microkinetic Modeling of Reaction Pathways
When this compound is used as a ligand in a catalytic reaction, microkinetic modeling can be employed to simulate the entire catalytic cycle. This modeling uses energy data for intermediates and transition states, often obtained from DFT calculations, to predict reaction rates and selectivities. For a reaction involving this ligand, microkinetic models could help elucidate how its specific structure influences the stereochemical outcome of the reaction.
Spectroscopic Techniques for Stereochemical Assignment
Spectroscopy is indispensable for confirming the structure and stereochemistry determined by computational methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry (e.g., 2D NOESY)
NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.
¹H and ¹³C NMR: Standard 1D NMR provides initial information about the chemical environment of each proton and carbon atom.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This advanced technique is crucial for establishing the trans relationship of the substituents. NOESY detects spatial proximity between protons. For this compound, an absence of NOE cross-peaks between the protons on the carbons bearing the dimethylamino and methanol groups would confirm their trans orientation.
Table 2: Expected Key ¹H NMR Signals for Stereochemical Confirmation (Note: This table presents expected signals and correlations for the title compound based on general principles, as a full experimental dataset is not publicly available.)
| Proton | Expected Chemical Shift Range (ppm) | Key 2D NOESY Correlation (for trans isomer) |
| CH-NMe₂ | 2.5 - 3.5 | No correlation to CH-CH₂OH |
| CH-CH₂OH | 2.0 - 3.0 | No correlation to CH-NMe₂ |
| N(CH₃)₂ | 2.2 - 2.8 | Correlation to CH-NMe₂ |
| CH₂OH | 3.5 - 4.5 | Correlation to CH-CH₂OH |
Conformational Analysis via Spectroscopic Data
The coupling constants (J-values) observed in ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the cyclobutane ring. By comparing experimental J-values with those predicted for different conformations (calculated using methods like the Karplus equation), the dominant conformation in solution can be determined. This experimental data serves as a critical validation for the structures predicted by DFT calculations.
X-ray Crystallography for Absolute Stereochemistry (where applicable to related structures)
X-ray crystallography stands as the most definitive and powerful method for determining the three-dimensional structure of a crystalline compound, including the unambiguous assignment of the absolute configuration of chiral centers. nih.gov The technique relies on the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the substance. researchgate.net
For a molecule like this compound, which is comprised of only light atoms (carbon, hydrogen, nitrogen, and oxygen), determining the absolute stereochemistry can be challenging due to the weak anomalous scattering of these elements. researchgate.net The Bijvoet method, which uses the differences in diffraction intensities of Friedel pairs (h,k,l and -h,-k,-l) caused by anomalous scattering, is more effective when a heavier atom is present in the structure. researchgate.net
To overcome this limitation for light-atom molecules, several strategies are commonly employed:
Salt Formation: A widely used approach involves reacting the chiral amine with an enantiomerically pure chiral acid of known absolute configuration. The resulting diastereomeric salt often crystallizes more readily and contains the known stereocenter of the acid as an internal reference, allowing for the determination of the unknown stereocenter's configuration.
Derivatization: Introducing a heavy atom into the molecule through chemical derivatization can enhance the anomalous scattering effects, making the absolute structure determination more reliable. youtube.com For the amino alcohol group in the target molecule, this could involve reaction with a reagent containing a bromine or selenium atom.
Co-crystallization: Another effective technique is the co-crystallization of the analyte with a chiral host molecule. nih.gov This method can facilitate the crystallization of compounds that are otherwise difficult to crystallize and provide a crystalline matrix suitable for X-ray analysis. nih.gov
Advanced Techniques: For challenging cases, methods utilizing circularly polarized X-rays can be employed to determine the absolute structure without relying on anomalous dispersion. mdpi.comnih.gov
If a suitable single crystal of this compound or its derivative were obtained, the X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The key output for absolute stereochemistry is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer, providing a high level of confidence in the assignment. nih.gov
Illustrative Crystallographic Data Table
The following table represents the type of data that would be generated from a successful X-ray crystallographic analysis. The values are hypothetical and serve for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C7H15NO |
| Formula Weight | 129.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.8, 9.5, 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 667 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.28 |
| Flack Parameter | 0.05(7) |
Illustrative Spectroscopic Data
Spectroscopic data provides crucial information for structural confirmation. Below are tables with expected characteristic signals for this compound based on data from analogous compounds.
Expected ¹H NMR Chemical Shifts (in CDCl₃) Data is inferred from structurally similar compounds like N,N-dimethylethylamine chemicalbook.com and other amino alcohols.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -N(CH₃)₂ | ~2.2 - 2.4 | Singlet |
| Cyclobutane ring protons (CH) | ~1.5 - 2.8 | Multiplets |
| -CH₂OH | ~3.5 - 3.7 | Doublet |
| -OH | Variable (broad singlet) | Singlet |
Expected Infrared (IR) Absorption Bands Data is inferred from general spectra of secondary alcohols and tertiary amines. youtube.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C-N Stretch | 1000-1250 | Medium |
| C-O Stretch | 1050-1150 | Strong |
Synthetic Utility of Trans 2 Dimethylamino Cyclobutyl Methanol As a Chemical Scaffold
Role as a Chiral Building Block in Multistep Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can be critical to its efficacy and safety. A chiral building block is a molecule that possesses at least one stereocenter and is used as a starting material to introduce chirality into a target molecule. This approach avoids the need for chiral separations or asymmetric catalysis in later stages of a synthesis.
The structure of trans-2-(Dimethylamino)cyclobutyl methanol (B129727), featuring a chiral 1,2-disubstituted cyclobutane (B1203170) ring with both an amino and a hydroxyl functional group, suggests its potential as a versatile chiral building block. The trans relationship between the dimethylamino and methanol groups provides a defined stereochemical scaffold. In theory, this molecule could be employed in multistep syntheses to construct more complex chiral molecules. The amino and hydroxyl groups offer two distinct points for chemical modification, allowing for the sequential or simultaneous introduction of new functionalities. For instance, the hydroxyl group could be converted into a leaving group for nucleophilic substitution, while the amino group could be acylated or alkylated.
However, a comprehensive search of chemical databases and literature reveals a lack of specific examples where trans-2-(Dimethylamino)cyclobutyl methanol has been utilized as a chiral building block in a reported multistep synthesis. While the synthesis of various chiral cyclobutane-containing molecules has been described, these routes often employ other starting materials or synthetic strategies.
Scaffold Derivatization for Exploration of Chemical Space
The derivatization of a central scaffold is a common strategy in medicinal chemistry to create a library of related compounds for biological screening. This exploration of chemical space allows researchers to investigate structure-activity relationships (SAR) and optimize the properties of a lead compound.
Theoretically, the this compound scaffold could be derivatized in several ways. The secondary amine could be a target for a variety of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce new alkyl groups.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Similarly, the primary alcohol could undergo:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ethers.
Oxidation: Conversion to an aldehyde or carboxylic acid.
Conversion to a leaving group: Tosylation or mesylation to facilitate nucleophilic substitution.
A hypothetical derivatization of the this compound scaffold is presented in the table below, illustrating the potential for creating a diverse library of compounds.
| Reaction Type | Reagent | Functional Group Targeted | Potential Product Structure |
| Acylation | Acetyl chloride | Amino | trans-N-(2-(hydroxymethyl)cyclobutyl)-N-methylacetamide |
| Esterification | Benzoic acid | Hydroxyl | trans-(2-(dimethylamino)cyclobutyl)methyl benzoate |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Amino | trans-2-(isopropyl(methyl)amino)cyclobutyl)methanol |
| Etherification | Benzyl bromide, NaH | Hydroxyl | trans-1-((benzyloxy)methyl)-N,N-dimethylcyclobutan-2-amine |
Despite these theoretical possibilities, there is no available research demonstrating the systematic derivatization of this compound for the exploration of chemical space.
Development of Diverse Cyclobutyl Scaffolds for Organic Synthesis Applications
The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable properties to drug candidates, such as increased metabolic stability and improved binding affinity. The development of diverse cyclobutyl scaffolds from readily available starting materials is therefore an active area of research.
While this compound itself does not appear to be a widely used precursor for the development of other cyclobutyl scaffolds, the broader class of cyclobutane derivatives serves as a platform for creating a variety of molecular frameworks. For example, cyclobutane β-amino acids have been used to synthesize chiral scaffolds with additional functional groups. These polyfunctional platforms are valuable as precursors for complex molecules, including peptide derivatives.
The synthesis of diverse cyclobutyl structures often involves cycloaddition reactions, such as the [2+2] cycloaddition of ketenes with alkenes, followed by further functional group manipulations. These methods provide access to a wide range of substitution patterns and stereochemistries on the cyclobutane ring.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing trans-2-(Dimethylamino)cyclobutyl methanol, and what key experimental parameters should be optimized?
- Answer : A multi-step synthesis approach is typically employed. Key steps include:
- Protection/Deprotection : Use silyl ethers (e.g., TBDPS-Cl) to protect hydroxyl groups during reactive steps, as demonstrated in analogous cyclobutanol syntheses .
- Oxidation/Reduction : Catalytic oxidation with TPAP/NMO or DIBAL-H for selective reduction of carbonyl intermediates .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to ensure the trans-configuration, as seen in cyclopentanol derivatives .
- Characterization : Validate intermediates and final products via H/C NMR, HRMS, and polarimetry .
Q. Which analytical techniques are critical for confirming the structure and purity of trans-2-(Dimethylamino)cyclobutyl methanol?
- Answer :
- NMR Spectroscopy : Assign stereochemistry using H NMR coupling constants and NOE experiments .
- Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using programs like SIR97 for crystal structure refinement .
- Chromatography : Monitor purity via HPLC or TLC with silica gel plates (e.g., Wakogel® C-300E) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectroscopic data or propose novel synthetic routes for trans-2-(Dimethylamino)cyclobutyl methanol?
- Answer :
- Retrosynthetic Analysis : AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible routes by cross-referencing cyclobutanol analogs and reaction databases .
- DFT Calculations : Model transition states to explain stereochemical outcomes or unexpected byproducts .
- Spectroscopic Simulation : Use software like ACD/Labs to simulate NMR shifts and reconcile experimental discrepancies .
Q. What experimental strategies mitigate thermal or hydrolytic instability of trans-2-(Dimethylamino)cyclobutyl methanol during storage or reactions?
- Answer :
- Stabilization : Store under inert atmosphere (N/Ar) at low temperatures (−20°C) to prevent oxidation of the dimethylamino group .
- Reaction Solvents : Avoid protic solvents (e.g., HO, MeOH) that may hydrolyze the cyclobutyl ring; use anhydrous DCM or THF .
- Kinetic Studies : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) and optimize pH conditions .
Q. How does the steric and electronic environment of the cyclobutyl ring influence the reactivity of trans-2-(Dimethylamino)cyclobutyl methanol in nucleophilic substitutions?
- Answer :
- Steric Effects : The rigid cyclobutyl ring hinders axial attack, favoring equatorial nucleophilic substitution, as observed in cyclopropane analogs .
- Electronic Effects : The electron-donating dimethylamino group increases electron density at the adjacent carbon, enhancing susceptibility to electrophilic reagents .
- Solvent Screening : Use low-polarity solvents (e.g., toluene) to reduce charge stabilization and improve reaction rates .
Q. What methods validate the enantiomeric excess (ee) of trans-2-(Dimethylamino)cyclobutyl methanol in asymmetric syntheses?
- Answer :
- Chiral HPLC : Employ columns like Chiralpak® IA/IB to separate enantiomers .
- Mosher’s Ester Analysis : Derivatize the alcohol with Mosher’s acid chloride and compare H NMR shifts .
- Circular Dichroism (CD) : Correlate optical rotation with ee using standardized protocols .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting C NMR data for trans-2-(Dimethylamino)cyclobutyl methanol derivatives?
- Answer :
- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous peaks .
- Cross-Validation : Compare with DFT-predicted chemical shifts or literature data for cyclobutane derivatives .
Q. What kinetic models are suitable for studying the catalytic hydrogenation of intermediates in trans-2-(Dimethylamino)cyclobutyl methanol synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
